

In-depth Technical Guide: Structure-Activity Relationship of E3 Ligase Ligand 33

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Compound of Interest

Compound Name: E3 ligase Ligand 33

Cat. No.: B15620359

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A comprehensive analysis of the currently available scientific literature reveals a significant lack of detailed public information regarding the structure-activity relationship, quantitative data, and experimental protocols for the molecule identified as "**E3 ligase Ligand 33**," also known by the alias "(56-9B)" and CAS number 3023410-43-4.

While this molecule is marketed by chemical suppliers as a ligand for the von Hippel-Lindau (VHL) E3 ubiquitin ligase, a critical component in the development of PROTAC (Proteolysis Targeting Chimera) degraders, the foundational scientific publications detailing its discovery, synthesis, and biological characterization are not readily accessible in the public domain.

Our extensive search of scientific databases and patent literature did not yield any primary research articles or patents that provide the necessary data to construct the requested in-depth technical guide. The information available is limited to vendor-supplied details, which include the compound's chemical formula (C₂₅H₃₄N₄O₄) and molecular weight (454.56 g/mol), but critically omits the following:

- **Quantitative Biological Data:** No public data on its binding affinity (e.g., IC₅₀, K_d) to the VHL E3 ligase, or its efficacy in forming a ternary complex and inducing the degradation of target proteins (e.g., DC₅₀, D_{max}) is available.
- **Structure-Activity Relationship (SAR) Studies:** There is no published information detailing how modifications to the chemical structure of Ligand 33 affect its binding to VHL or its overall activity in a PROTAC construct.

- Detailed Experimental Protocols: The specific methodologies used for the synthesis of Ligand 33, as well as the protocols for biochemical and cellular assays to evaluate its performance, have not been published.

The absence of this fundamental scientific information precludes the creation of the requested in-depth technical guide, including the mandatory data tables and visualizations of experimental workflows and signaling pathways.

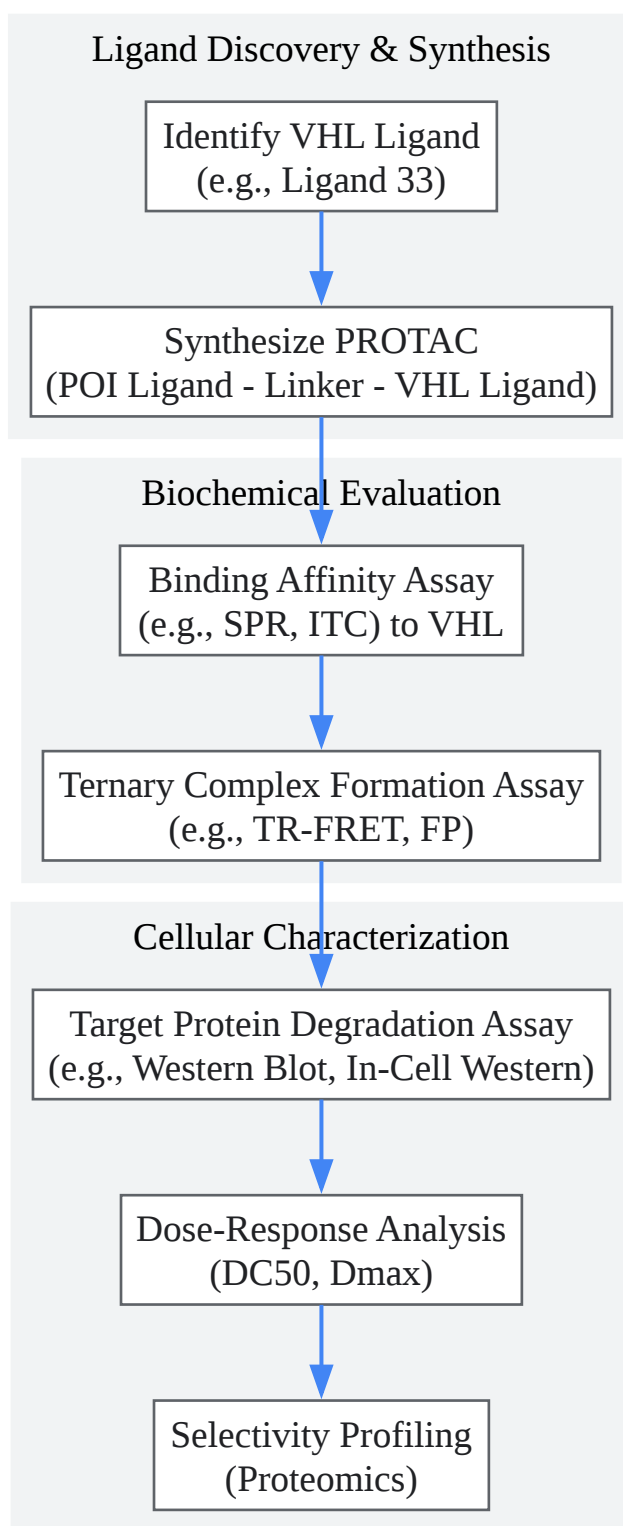
General Principles of VHL E3 Ligase Ligand Interaction and PROTAC Action

While specific data for Ligand 33 is unavailable, we can provide a general overview of the principles governing the interaction of ligands with the VHL E3 ligase and their function within a PROTAC.

PROTACs are heterobifunctional molecules that consist of three key components: a ligand that binds to a target protein of interest (POI), a ligand that recruits an E3 ubiquitin ligase, and a linker connecting the two. The fundamental mechanism of action involves the PROTAC simultaneously binding to both the POI and the E3 ligase, forming a ternary complex. This proximity induces the E3 ligase to transfer ubiquitin to the POI, marking it for degradation by the proteasome.

VHL is one of the most commonly used E3 ligases in PROTAC design. Its ligands typically mimic the binding of the hypoxia-inducible factor 1 α (HIF-1 α) protein, the natural substrate of VHL.

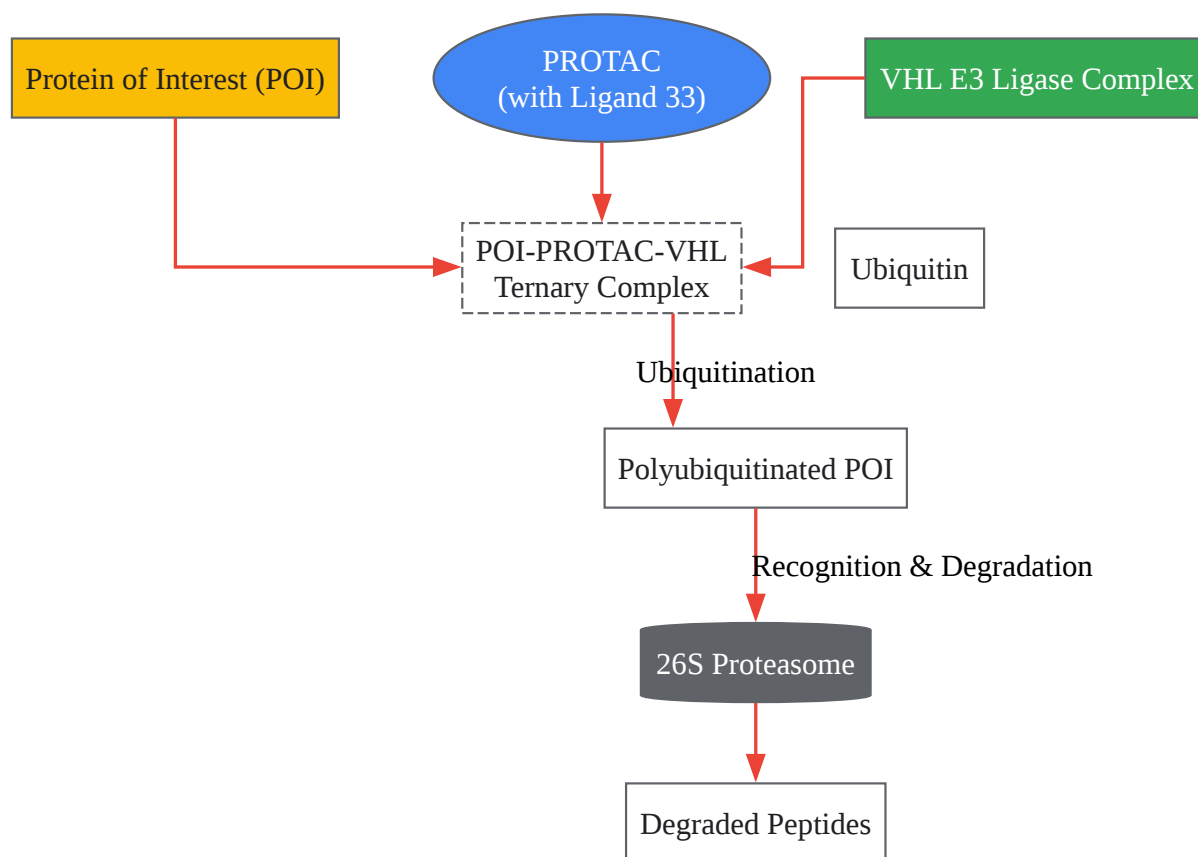
Below is a generalized logical workflow for the development and characterization of a VHL-recruiting PROTAC, which would be applicable to a molecule like Ligand 33.



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Generalized PROTAC Development Workflow

The signaling pathway initiated by a functional VHL-based PROTAC leading to target protein degradation is illustrated below.



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Mechanism of PROTAC-mediated Protein Degradation

In conclusion, while the request for an in-depth technical guide on the structure-activity relationship of **E3 ligase Ligand 33** is highly relevant to the field of targeted protein degradation, the necessary scientific data is not publicly available at this time. The scientific community awaits the publication of primary research that would enable such a detailed analysis.

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